![molecular formula C21H15FN2O3S B2860848 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 895781-39-2](/img/structure/B2860848.png)

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

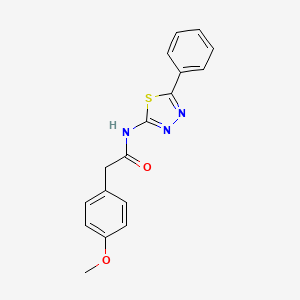

“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It’s an off-white solid with a melting point of 260 - 264 °C . It’s part of a series of compounds that have been designed and synthesized for their ability to inhibit pancreatic lipase (PL) .

Molecular Structure Analysis

The molecular structure of this compound includes a coumarin-3-carboxamide analogue. The 1H NMR (400 MHz, CDCl3) δ values are 11.14 (s, 1H), 9.03 (s, 1H), 8.52 – 8.47 (m, 1H), 7.78 - 7.70 (m, 2H), 7.50 - 7.41 (m, 2H), 7.23 - 7.10 (m, 3H) .Physical and Chemical Properties Analysis

This compound is an off-white solid with a melting point of 260 - 264 °C . Its linear formula is C16H10FNO3, and its molecular weight is 283.261 .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives of coumarin, including those containing thiazolidin-4-one rings, to explore their biological properties. Such compounds are prepared via a series of chemical reactions starting from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. These derivatives are then evaluated for their antibacterial and antifungal activities, revealing potential applications in developing new antimicrobial agents (C. K. Ramaganesh et al., 2010).

Chemosensor Development

Another significant application involves the synthesis of coumarin-based fluorophores for detecting ions such as Cu2+ and H2PO4−. These compounds demonstrate an "on-off-on" fluorescence response, indicating their utility in developing selective chemosensors. The detection limits for these ions suggest the potential for high-sensitivity applications in environmental monitoring and analytical chemistry (Xianjiao Meng et al., 2018).

Antimicrobial and Anticholinesterase Activities

Research into coumarin-3-carboxamides bearing tryptamine moiety has demonstrated significant activity against acetylcholinesterase (AChE), a key enzyme involved in neurological functions. These findings highlight the potential for these compounds in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. The structure-activity relationship (SAR) studies further refine our understanding of how modifications to the coumarin scaffold can enhance anti-AChE activity, offering insights into designing more effective therapeutics (Samaneh Ghanei-Nasab et al., 2016).

Fluorescence and Analytical Applications

The synthesis and study of 3-azolyl-7-diethylaminocoumarin derivatives have shown promising results in developing highly sensitive fluorophores. These compounds exhibit red shifts in absorption and fluorescence maxima, indicating their potential as analytical tools in biological chemistry. Among them, certain derivatives stand out as particularly effective for analytical purposes, showcasing the diverse applications of coumarin derivatives in scientific research (H. Takechi et al., 2000).

Mechanism of Action

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S/c22-15-6-3-5-14(10-15)20-24-16(12-28-20)8-9-23-19(25)17-11-13-4-1-2-7-18(13)27-21(17)26/h1-7,10-12H,8-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUGGNGFQAEZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)

![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)